molecular formula C8H5ClO B1589045 4-Chlorobenzofuran CAS No. 257864-14-5

4-Chlorobenzofuran

Cat. No. B1589045
CAS RN: 257864-14-5
M. Wt: 152.58 g/mol
InChI Key: UNIRGDBCGVDPQU-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives, including 4-Chlorobenzofuran, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be obtained through synthetic reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of 4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol.


Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .


Physical And Chemical Properties Analysis

4-Chlorobenzofuran-3(2H)-one is a white to pale yellow crystalline powder with a molecular weight of 246.66 g/mol. It has a melting point of 112-115°C and a boiling point of 375.7°C at 760 mmHg.

Scientific Research Applications

Anticancer Activity

4-Chlorobenzofuran derivatives have been studied for their potential anticancer properties. The structure-activity relationship (SAR) of these compounds reveals that they can be effective in inhibiting the proliferation of cancer cells. For instance, a series of apoptotic anticancer derivatives developed using 5-chlorobenzofuran-2-carboxamides showed antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) through cell viability assays .

Allosteric Modulation of Receptors

These derivatives have also been utilized as allosteric modulators for cannabinoid receptor type 1 (CB1). The modulation of this receptor is significant because it plays a role in various physiological processes, including pain sensation, mood, and appetite .

Natural Product Synthesis

Benzofuran compounds, including 4-Chlorobenzofuran, are found naturally in plants and have been synthesized for their diverse biological activities. They serve as core structures for natural product synthesis, leading to the development of drugs and clinical drug candidates with benzofuran rings .

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that macrocyclic benzofuran compounds exhibit anti-hepatitis C virus activity. These findings suggest that benzofuran derivatives could be effective therapeutic drugs for treating hepatitis C disease .

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant properties. These compounds can neutralize free radicals, which are harmful to biological systems and are associated with various diseases, including cancer and neurodegenerative disorders .

Antibacterial and Antiviral Activities

The broad spectrum of biological activities of benzofuran derivatives extends to antibacterial and antiviral effects. These compounds have been shown to possess strong activities against a variety of bacterial and viral pathogens, making them potential candidates for drug development .

Safety and Hazards

The safety data sheet for 4-Chlorobenzofuran indicates that it has acute toxicity, oral (Category 4) .

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . There is a need to collect the latest information in this promising area .

properties

IUPAC Name

4-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIRGDBCGVDPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436848
Record name 4-chlorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

257864-14-5
Record name 4-chlorobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reported synthesis of 4-Chlorobenzofuran?

A1: The research describes the first successful synthesis of 4-Chlorobenzofuran. [, ] This was achieved using a Palladium/P(t‐Bu)3 catalyst, which enabled the formation of aryl t-butyl ethers, a crucial step in synthesizing the target compound. This breakthrough opens up possibilities for further investigation into the properties and potential applications of 4-Chlorobenzofuran.

Q2: Could you elaborate on the role of the Palladium/P(t‐Bu)3 catalyst in this synthesis?

A2: The Palladium/P(t‐Bu)3 catalyst plays a vital role in forming aryl t-butyl ethers, which are key intermediates in the synthesis of 4-Chlorobenzofuran. [, ] While the exact mechanism requires further investigation, the catalyst likely facilitates the coupling reaction between a suitable aromatic precursor and a t-butyl alcohol derivative. This new synthetic route could be potentially applied to synthesize a variety of other substituted benzofurans, expanding the scope of accessible compounds for research.

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